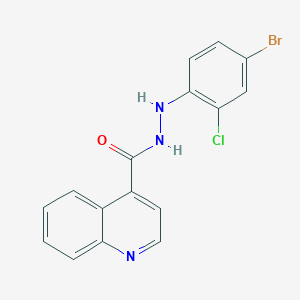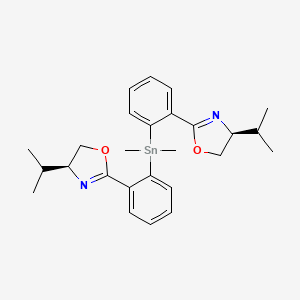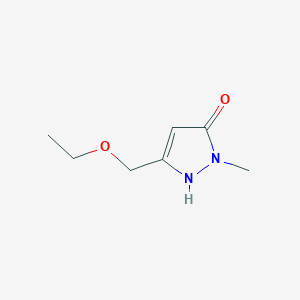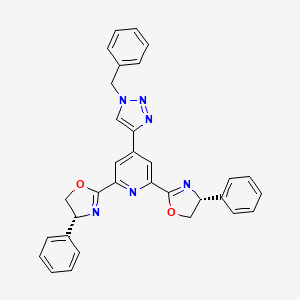
(4R,4'R)-2,2'-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a combination of pyridine, triazole, and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the pyridine ring: This can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Formation of the oxazole rings: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesis and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole and oxazole rings.
Reduction: Reduction reactions may target the pyridine ring or other unsaturated sites.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Potential use in the synthesis of polymers with unique properties.
Electronics: Applications in the development of organic electronic devices.
Mécanisme D'action
The mechanism of action of (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar in structure but may have different substituents on the aromatic rings.
(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrothiazole): Contains thiazole rings instead of oxazole rings.
Propriétés
Formule moléculaire |
C32H26N6O2 |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
(4R)-2-[4-(1-benzyltriazol-4-yl)-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H26N6O2/c1-4-10-22(11-5-1)18-38-19-28(36-37-38)25-16-26(31-34-29(20-39-31)23-12-6-2-7-13-23)33-27(17-25)32-35-30(21-40-32)24-14-8-3-9-15-24/h1-17,19,29-30H,18,20-21H2/t29-,30-/m0/s1 |
Clé InChI |
JOQBIMGPFJNOGX-KYJUHHDHSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CN(N=N5)CC6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1C(N=C(O1)C2=CC(=CC(=N2)C3=NC(CO3)C4=CC=CC=C4)C5=CN(N=N5)CC6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


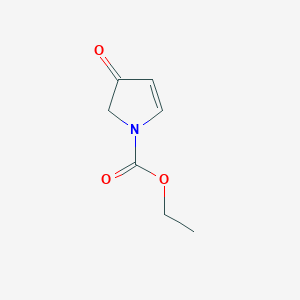
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
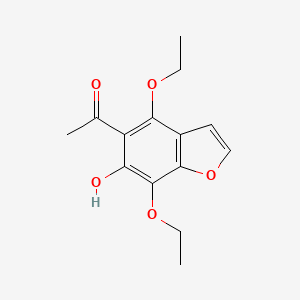



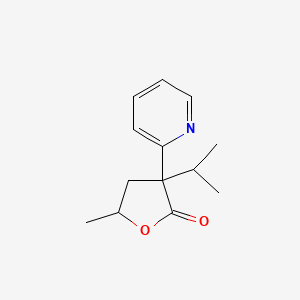
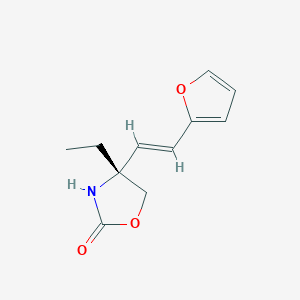
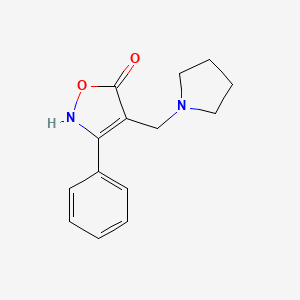
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
